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molecular formula C9H15N3 B8680520 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole

1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole

Cat. No. B8680520
M. Wt: 165.24 g/mol
InChI Key: QRNVBKOESBKXME-UHFFFAOYSA-N
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Patent
US09163012B2

Procedure details

To a stirred solution of 3-(1,5-dimethyl-1H-pyrazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester (50 mg, 0.19 mmol) in dry CH2Cl2 (1 mL) was added TFA (2 mL, 20% in CH2Cl2) at 0° C. The reaction mixture was stirred at room temperature for 3 h. TLC showed the disappearance of starting material. The reaction mixture was concentrated in vacuum to afford crude 1,5-dimethyl-3-pyrrolidin-3-yl-1H-pyrazole (33 mg, 91%), which was used for the next step without purified.
Name
3-(1,5-dimethyl-1H-pyrazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][CH:10]([C:13]2[CH:17]=[C:16]([CH3:18])[N:15]([CH3:19])[N:14]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:19][N:15]1[C:16]([CH3:18])=[CH:17][C:13]([CH:10]2[CH2:11][CH2:12][NH:8][CH2:9]2)=[N:14]1

Inputs

Step One
Name
3-(1,5-dimethyl-1H-pyrazol-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
50 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)C1=NN(C(=C1)C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=C(C=C1C)C1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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